5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

PARP1 inhibitor structure-activity relationship regioisomer

5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-63-9) is a synthetic, small-molecule 4-aryl-5-hydroxyisoquinolin-1-one derivative. This compound class is primarily characterized by its potent inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in DNA repair, ischemia-reperfusion injury, and inflammation.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 651029-63-9
Cat. No. B12871860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
CAS651029-63-9
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O
InChIInChI=1S/C20H20N2O2/c23-18-8-4-7-16-19(18)17(12-21-20(16)24)15-6-3-5-14(11-15)13-22-9-1-2-10-22/h3-8,11-12,23H,1-2,9-10,13H2,(H,21,24)
InChIKeyOYLAHMDBAOXMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-63-9): A Structurally Differentiated PARP Inhibitor Scaffold for Targeted Research Procurement


5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-63-9) is a synthetic, small-molecule 4-aryl-5-hydroxyisoquinolin-1-one derivative. This compound class is primarily characterized by its potent inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in DNA repair, ischemia-reperfusion injury, and inflammation [1]. The compound's structural signature is a 5-hydroxyisoquinolin-1-one core bearing a 3-[(pyrrolidin-1-yl)methyl]phenyl group at the 4-position, a substitution pattern that distinguishes it from the more commonly exemplified para-substituted analogs in foundational patents [2]. It is supplied as a research-grade chemical with a typical purity of 97%, intended for in vitro and in vivo laboratory investigations .

Procurement Risk: Why Generic 4-Aryl-5-hydroxyisoquinolinones Cannot Replace 5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one


Generic substitution within the 4-aryl-5-hydroxyisoquinolinone class is not scientifically valid due to the profound impact of aryl ring substitution geometry on PARP isoform selectivity and cellular potency. Foundational structure-activity relationship (SAR) studies demonstrate that the position of substituents on the 4-phenyl ring is a key determinant of inhibitory activity [1]. The para-substituted analog, 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one, is explicitly claimed in the core patent, whereas the target compound's meta-substitution pattern represents a distinct chemical entity with predictably divergent pharmacological properties [2]. Researchers seeking to replicate or build upon specific literature findings must therefore procure the exact meta-substituted compound to ensure experimental consistency and valid SAR conclusions.

Quantitative Differentiation Guide for 5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one


Regioisomeric Selectivity: Meta- vs. Para-Substitution on the 4-Phenyl Ring Dictates PARP1 Affinity

The target compound's meta-substitution pattern is a key differentiator from the para-substituted regioisomer. The para-analog, 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one, is a specifically claimed entity in the foundational PARP inhibitor patent, indicating it was a focus of SAR exploration [1]. While direct comparative IC50 data for these exact regioisomers is not publicly available, the broader SAR context from the isoquinolinone class demonstrates that the position of the basic amine substituent on the phenyl ring profoundly influences PARP binding. For instance, the 4-[(dimethylamino)methyl]phenyl analog (CHEMBL1171806) exhibits a PARP1 IC50 of 68 nM, whereas modifications to the amine moiety and its position can shift potency by orders of magnitude [2].

PARP1 inhibitor structure-activity relationship regioisomer

Distinct Patent Footprint: A Meta-Substituted Derivative with Its Own Intellectual Property Space

The target compound is encompassed within the generic Markush structure of the EP1544194A1 patent family, which claims 4-substituted aryl-5-hydroxyisoquinolinone derivatives as PARP inhibitors [1]. Critically, the specifically exemplified para-pyrrolidinylmethyl analog is explicitly drawn and claimed in patent US7425563B2, whereas the target meta-substituted compound occupies a distinct, less exemplified region of the chemical space [2]. This indicates that while both are covered by the patent, they represent different points in the SAR exploration, with the meta-substituted variant likely being part of a follow-up or parallel optimization program.

patent landscape chemical知识产权 PARP inhibitor

Class-Level PARP1 Potency: Benchmarking Against 1,5-Isoquinolinediol, the Prototypical Inhibitor

The 5-hydroxyisoquinolin-1-one pharmacophore is a well-established PARP inhibitor motif. The prototypical, minimally substituted analog, 1,5-isoquinolinediol (DiQ; CAS 5154-02-9), demonstrates PARP1 IC50 values in the range of 151–390 nM across different assay formats, with a representative value of 0.39 µM . While the specific IC50 of the target compound has not been publicly disclosed in a peer-reviewed journal, class-level SAR indicates that the addition of the 4-aryl substituent with a basic amine side chain, as in the target compound, is designed to significantly enhance potency and potentially improve isoform selectivity over the unsubstituted core [1]. This class-level inference is supported by the 68 nM IC50 of the closely related 4-(4-((dimethylamino)methyl)phenyl) analog [2].

PARP1 IC50 benchmarking

Optimal Application Scenarios for 5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one in PARP-Targeted Research


SAR Exploration of Substitution Geometry on PARP1 vs. PARP2 Selectivity

The target compound's meta-substitution pattern makes it a critical tool for systematic SAR studies comparing regioisomeric pairs. By directly benchmarking it against the para-substituted analog (5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one) from US7425563B2 [1], researchers can map the positional effects of the basic amine side chain on PARP isoform selectivity and cellular permeability. This head-to-head comparison is essential for rational lead optimization programs.

In Vitro Efficacy Profiling in Cancer Cell Lines with Defined DNA Repair Deficiencies

Given the class-level PARP1 inhibitory activity established for 4-aryl-5-hydroxyisoquinolin-1-ones [2], the compound is suitable for evaluating synthetic lethality in BRCA1/2-mutant or homologous recombination-deficient (HRD) cancer cell lines. Its divergent substitution from the well-characterized para-analog provides an opportunity to probe how subtle structural changes affect cellular PARP trapping potency and downstream pharmacodynamic biomarkers.

Ischemia-Reperfusion Injury Models Requiring a Chemically Distinct Tool Compound

PARP overactivation is a key mediator of tissue damage in stroke and myocardial infarction. The target compound, with its meta-substituted pyrrolidine side chain, offers a chemically distinct alternative to the prototypical PARP inhibitor 1,5-isoquinolinediol (DiQ) . It can be used to confirm that pharmacological efficacy in neuroprotection or cardioprotection assays is PARP-dependent rather than an off-target effect of the simpler scaffold, which also inhibits NOS-2 .

Pharmacokinetic and Metabolic Stability Profiling of a Meta-Substituted Analog Series

The pyrrolidine moiety is a common metabolic soft spot. A comparative in vitro metabolism study using the target meta-substituted compound and its para-substituted counterpart can reveal whether the phenyl substitution geometry influences CYP-mediated oxidative metabolism or aldehyde oxidase liability. Such data, derived from human liver microsome assays, would be invaluable for advancing this chemotype toward in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.